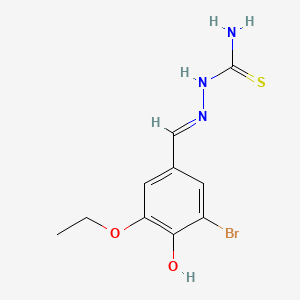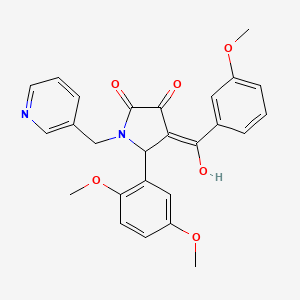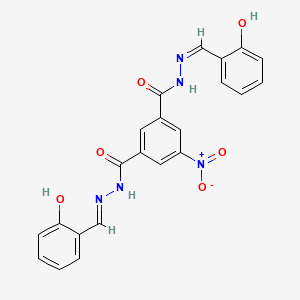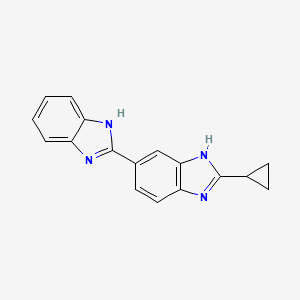![molecular formula C14H15N3OS B13373985 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone typically involves the reaction of 4-(allylamino)-2-quinazolinethiol with acetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allylamino group can be replaced with other nucleophiles such as halides or alkoxides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield .
Applications De Recherche Scientifique
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other quinazoline derivatives, which are valuable in medicinal chemistry for developing new drugs.
Medicine: The compound’s derivatives have been explored for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development.
Mécanisme D'action
The mechanism of action of 1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound’s ability to form reactive intermediates can contribute to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone can be compared with other quinazoline derivatives, such as:
4-(3H)-Quinazolinone: Known for its analgesic and anti-inflammatory properties.
6-Bromoquinazolinone: Used in the synthesis of various bioactive substances.
2,3-Disubstituted-4(3H)-quinazolinone: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit significant biological activities. This makes it a valuable compound for scientific research and potential drug development.
Propriétés
Formule moléculaire |
C14H15N3OS |
|---|---|
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
1-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylpropan-2-one |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-15-13-11-6-4-5-7-12(11)16-14(17-13)19-9-10(2)18/h3-7H,1,8-9H2,2H3,(H,15,16,17) |
Clé InChI |
JSQRPJKZRZFPOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)

![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)

![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)
